2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that includes a benzo[c]pyrimido[4,5-e][1,2]thiazine core
Preparation Methods
The synthesis of 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted anilines and thioureas.
Introduction of the 3-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Oxidation to form the dioxido group: This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether formation: This involves the reaction of the benzo[c]pyrimido[4,5-e][1,2]thiazine core with a suitable thiol.
Acetamide formation: This final step involves the reaction of the thioether with p-toluidine and acetic anhydride under appropriate conditions.
Chemical Reactions Analysis
2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include:
Benzo[c]pyrimido[4,5-e][1,2]thiazines: These compounds share the core structure but differ in their substituents.
Thioethers: Compounds with similar thioether linkages but different core structures.
Acetamides: Compounds with acetamide groups but different aromatic systems.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-18-10-12-21(13-11-18)29-25(32)17-35-27-28-15-24-26(30-27)22-8-3-4-9-23(22)31(36(24,33)34)16-20-7-5-6-19(2)14-20/h3-15H,16-17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKGKGVFDCSGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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